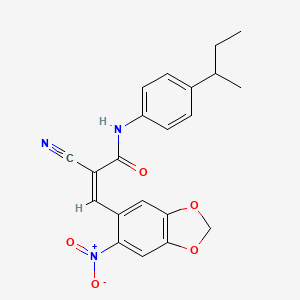

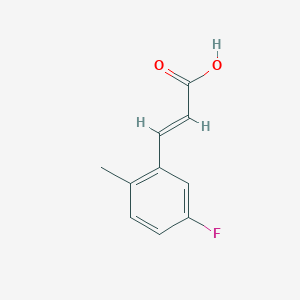

(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

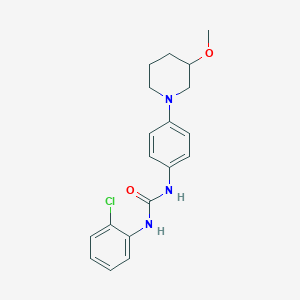

“(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide” is a complex organic compound. It contains a 2H-chromene moiety, which is an important oxygen heterocycle that widely exists in natural products, pharmaceutical agents, and biologically relevant molecules . It also includes a cyclopentyl group and an amide group.

Synthesis Analysis

The synthesis of 2H-chromenes has been a subject of extensive research. Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Scientific Research Applications

For further reading:

- Zheng, S.-L., & Chen, L. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(48), 10162–10176

- Qin, Y., et al. (2024). Total synthesis of complex tricyclic diterpenoid alkaloids. Accounts of Chemical Research, 57(6), 1029–1040

- (Chinese) “可控羟基化作用可实现植物化学防御而无自身毒性.” 科学网

Synthesis of 2H-chromenes: recent advances and perspectives Accounts of Chemical Research: Total synthesis of complex tricyclic diterpenoid alkaloids 二萜类化合物的可控羟基化作用可实现植物化学防御而无自身毒性

properties

IUPAC Name |

(E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c19-17(18-15-6-2-3-7-15)10-9-13-11-14-5-1-4-8-16(14)20-12-13/h1,4-5,8-11,15H,2-3,6-7,12H2,(H,18,19)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKJBRDCFLFFCF-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2H-chromen-3-yl)-N-cyclopentylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate](/img/structure/B2409219.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2409223.png)

![4-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2409225.png)

![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)

![(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2409230.png)